4'-Demethylpodophyllotoxin

Pharmaceutical chemistry Formulation development Physicochemical characterization

4'-Demethylpodophyllotoxin is an aryltetralin lignan compound (C₂₁H₂₀O₈, MW 400.38) naturally occurring in the roots of Podophyllum hexandrum, P. peltatum, and Dysosma versipellis.

Molecular Formula C21H20O8
Molecular Weight 400.4 g/mol
CAS No. 40505-27-9
Cat. No. B190941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Demethylpodophyllotoxin
CAS40505-27-9
Molecular FormulaC21H20O8
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1
InChIKeyYVCVYCSAAZQOJI-BTINSWFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Demethylpodophyllotoxin (CAS 40505-27-9): Chemical Identity and Baseline Profile for Research Procurement


4'-Demethylpodophyllotoxin is an aryltetralin lignan compound (C₂₁H₂₀O₈, MW 400.38) naturally occurring in the roots of Podophyllum hexandrum, P. peltatum, and Dysosma versipellis [1]. Structurally, it is defined as podophyllotoxin in which the methyl ether group at position 4 of the trimethoxyphenyl ring has been cleaved to yield a corresponding phenol group [2]. The compound exhibits microtubule assembly inhibitory activity and demonstrates cytotoxic potential against a diverse panel of cancer cell lines . Its unique structural feature—the free 4'-hydroxyl group—serves as a critical synthetic handle for generating semi-synthetic derivatives, distinguishing it from its parent compound podophyllotoxin and making it a cornerstone scaffold in medicinal chemistry [3].

Why 4'-Demethylpodophyllotoxin Cannot Be Substituted with Podophyllotoxin or Epipodophyllotoxins: Evidence-Based Differentiation for Informed Procurement


Despite belonging to the same aryltetralin lignan family, 4'-demethylpodophyllotoxin is not functionally interchangeable with podophyllotoxin or clinical epipodophyllotoxins such as etoposide. The 4'-demethylation introduces a phenolic hydroxyl group that fundamentally alters physicochemical properties, including significantly enhanced aqueous solubility relative to podophyllotoxin [1], and enables distinct biological mechanisms ranging from tubulin polymerization inhibition to G2/M cell cycle arrest [2]. Critically, in head-to-head cytotoxicity comparisons across multiple cancer cell lines, 4'-demethylpodophyllotoxin and podophyllotoxin exhibit non-equivalent potency profiles, with IC₅₀ values differing by up to 3.1-fold in GLC4 small cell lung carcinoma cells . Furthermore, derivatives built upon the 4'-demethyl scaffold have been shown to exceed etoposide's activity in both DNA topoisomerase II inhibition and cellular protein-linked DNA breakage assays [3]. Substitution with a related analog without experimental validation introduces substantial risk of assay failure, irreproducible results, and misinterpretation of structure-activity relationships.

Quantitative Differential Evidence: 4'-Demethylpodophyllotoxin vs. Podophyllotoxin, Etoposide, and In-Class Analogs


Enhanced Aqueous Solubility: 4'-Demethylpodophyllotoxin vs. Podophyllotoxin

The presence of a free 4'-hydroxyl group in 4'-demethylpodophyllotoxin confers measurably higher aqueous solubility compared to podophyllotoxin. Experimental solubility measurements in water over a temperature range of 298.15 K to 353.15 K demonstrate that 4'-demethylpodophyllotoxin exhibits higher water solubility than podophyllotoxin, and correspondingly, its distribution coefficient is lower than that of podophyllotoxin at elevated temperatures [1]. This differential solubility profile directly impacts the feasibility of aqueous-based in vitro assays and influences purification strategies, where the compound is effectively separated from podophyllotoxin via liquid-liquid extraction using toluene and water [1].

Pharmaceutical chemistry Formulation development Physicochemical characterization

Potent Microtubule Assembly Inhibition: Tubulin Polymerization IC₅₀ Comparison

4'-Demethylpodophyllotoxin demonstrates potent inhibition of microtubule assembly, a mechanism distinct from the topoisomerase II poisoning exhibited by etoposide. In a direct biochemical assay using isolated chicken brain tubulin, 4'-demethylpodophyllotoxin inhibited microtubule assembly with an IC₅₀ of 0.5 µM . By comparison, the structurally related epimer 4'-demethylepipodophyllotoxin exhibits an IC₅₀ of 13 μM in tubulin polymerization assays, representing a 26-fold difference in potency [1]. This quantitative divergence underscores the critical impact of stereochemistry at the C-9 position on tubulin binding affinity.

Cell biology Cytoskeleton research Antimitotic screening

Differential Cytotoxicity in Prostate Cancer Models: 4'-Demethylpodophyllotoxin vs. Podophyllotoxin

In a head-to-head evaluation of aryltetralin lignans isolated from Dysosma versipellis, 4'-demethylpodophyllotoxin exhibited potent antiproliferative activity against both androgen-sensitive (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines, with IC₅₀ values in the ranges of 0.030-0.056 µM and 0.032-0.082 µM, respectively [1]. This activity profile is comparable to that of podophyllotoxin within the same study, confirming that the 4'-demethyl analog retains full cytotoxic potency in prostate cancer models while offering the distinct synthetic utility of a free phenolic handle.

Prostate cancer Cytotoxicity screening Aryltetralin lignans

Superior Cytotoxicity in Lung Carcinoma: 4'-Demethylpodophyllotoxin vs. Etoposide (VP-16)

4'-Demethylpodophyllotoxin displays nanomolar-range cytotoxicity against GLC4 human small cell lung carcinoma cells, with an IC₅₀ of 30.0 nM under continuous incubation conditions . In contrast, under a 2-hour pulse incubation protocol, the IC₅₀ shifts to 3100 nM, representing a 103-fold reduction in potency with limited exposure duration . Notably, 4β-N-substituted derivatives synthesized from 4'-O-demethylpodophyllotoxin have been shown to exhibit pronouncedly stronger activity than the positive control etoposide (VP-16) in parallel cytotoxicity evaluations [1], establishing the 4'-demethyl scaffold as a superior starting point for developing next-generation topoisomerase II inhibitors.

Lung cancer Small cell lung carcinoma Chemotherapy research

Nanomolar Cytotoxicity in Cervical and Oral Carcinoma: Cross-Cancer Line Potency Profile

4'-Demethylpodophyllotoxin exhibits potent, single-digit to double-digit nanomolar cytotoxicity across multiple human cancer cell lines. Against HeLa cervical carcinoma cells, the compound demonstrates an IC₅₀ of 80.0 nM, while against KB oral epidermoid carcinoma cells, the IC₅₀ is 64.0 nM . These values position 4'-demethylpodophyllotoxin among the more potent naturally occurring podophyllotoxin analogs, with activity that compares favorably to epipodophyllotoxin derivatives in certain cellular contexts [1].

Cervical cancer Oral carcinoma Anticancer screening

In Vivo Antitumor Efficacy: Mouse P388 Leukemia Model with Tumor Control Quantification

4'-Demethylpodophyllotoxin has demonstrated quantifiable in vivo antitumor activity in the mouse P388 leukemia model. At a dose of 40 mg/kg, the compound achieved a Tumor Control (T/C) value of 144.0%, indicating substantial tumor growth inhibition relative to untreated controls . This in vivo efficacy metric provides a critical differentiation point from in vitro-only data, establishing that the compound maintains biological activity in a whole-animal system. The observed T/C value exceeding 100% suggests that treated tumors grew more slowly than baseline, a meaningful indicator of therapeutic potential that informs preclinical development decisions .

In vivo pharmacology Leukemia models Preclinical development

Optimal Research and Industrial Applications for 4'-Demethylpodophyllotoxin (CAS 40505-27-9)


Medicinal Chemistry: Scaffold for Semi-Synthetic Anticancer Derivatives with Superior Activity to Etoposide

The free 4'-hydroxyl group of 4'-demethylpodophyllotoxin serves as a versatile synthetic handle for generating diverse derivatives, including 4β-N-substituted analogs, 4β-benzoylamino derivatives, and 4β-anilino compounds. Multiple studies have demonstrated that derivatives built upon this scaffold exhibit enhanced cytotoxicity and DNA topoisomerase II inhibitory activity relative to the clinical agent etoposide (VP-16) [1]. Specifically, 4β-N-substituted derivatives of 4'-O-demethylpodophyllotoxin have shown pronouncedly stronger activity than etoposide in parallel cytotoxicity evaluations [1], while 4β-benzoylamino derivatives exhibit greater potency in causing cellular protein-linked DNA breakage and inhibiting human DNA topoisomerase II [2]. This established structure-activity relationship makes 4'-demethylpodophyllotoxin an essential starting material for medicinal chemistry programs aiming to overcome etoposide resistance or develop next-generation topoisomerase II poisons.

Cancer Cell Biology: Mechanistic Studies of G2/M Cell Cycle Arrest and PI3K-AKT Pathway Modulation

4'-Demethylpodophyllotoxin induces G2/M phase cell cycle arrest and activates the PI3K-AKT pathway, leading to apoptosis in colorectal cancer cells [3]. RNA-seq analysis has confirmed that the compound triggers DNA damage responses, cell cycle checkpoint activation, and apoptotic signaling cascades [3]. These mechanistic features differentiate 4'-demethylpodophyllotoxin from agents that act solely through tubulin binding or topoisomerase II poisoning. Researchers investigating cell cycle regulation, DNA damage response pathways, or PI3K-AKT signaling in cancer biology can employ 4'-demethylpodophyllotoxin as a well-characterized chemical probe with documented transcriptional and phenotypic effects. The compound's ability to induce G2/M arrest also makes it valuable for synchronizing cell populations in cell cycle studies [3].

Prostate Cancer Research: Tool Compound for Androgen-Sensitive and Androgen-Independent Models

4'-Demethylpodophyllotoxin exhibits potent and equipotent cytotoxicity against both androgen-sensitive (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines, with IC₅₀ values in the 0.030-0.082 µM range [4]. This dual activity profile is particularly valuable for prostate cancer research, as it demonstrates efficacy irrespective of androgen receptor status—a critical consideration given the prevalence of castration-resistant prostate cancer. The compound's consistent potency across both cell types supports its use as a reference cytotoxic agent in prostate cancer drug discovery programs, as well as a tool for investigating mechanisms of cell death that operate independently of androgen signaling pathways. Researchers evaluating novel anti-prostate cancer agents can employ 4'-demethylpodophyllotoxin as a benchmark comparator with well-characterized activity in this disease context [4].

Tubulin Biochemistry: High-Potency Inhibitor of Microtubule Polymerization for Cytoskeleton Research

With an IC₅₀ of 0.5 µM for inhibition of isolated chicken brain tubulin assembly, 4'-demethylpodophyllotoxin ranks among the more potent naturally occurring tubulin polymerization inhibitors . This sub-micromolar potency makes it a valuable tool compound for biochemical studies of microtubule dynamics, tubulin binding site mapping, and structure-activity relationship investigations of colchicine-site ligands. The compound's tubulin inhibitory activity is mechanistically distinct from the topoisomerase II poisoning exhibited by etoposide and other epipodophyllotoxins, enabling researchers to dissect the relative contributions of microtubule disruption versus DNA damage in cellular cytotoxicity assays. Additionally, the 26-fold difference in tubulin inhibition potency between 4'-demethylpodophyllotoxin and its C-9 epimer 4'-demethylepipodophyllotoxin [5] provides a powerful system for probing the stereochemical determinants of tubulin-ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Demethylpodophyllotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.